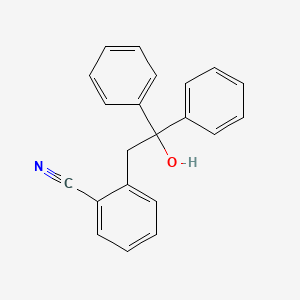
Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)-: is an organic compound with the molecular formula C21H17NO and a molecular weight of 299.366 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a 2-(2-hydroxy-2,2-diphenylethyl) moiety. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzaldehyde and Hydroxylamine Hydrochloride: One of the common methods for synthesizing benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This reaction can be carried out under mild conditions and is advantageous due to its low production cost and potential for industrial-scale application.
Green Synthesis Using Ionic Liquids: A novel green synthesis method involves the use of ionic liquids as co-solvents, catalysts, and phase separation agents.
Industrial Production Methods: Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile can undergo oxidation reactions to form benzoic acid derivatives.
Reduction: Reduction of benzonitrile can lead to the formation of benzylamine derivatives.
Substitution: Benzonitrile can participate in substitution reactions, particularly nucleophilic substitution, to form various substituted benzonitrile derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzonitrile is used as a building block in the synthesis of more complex organic molecules.
Coordination Chemistry: It forms coordination complexes with transition metals, which are useful in various catalytic processes.
Biology:
Biochemical Studies: Benzonitrile derivatives are used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine:
Pharmaceuticals: Benzonitrile derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Dyes and Pigments: Benzonitrile is used in the production of dyes and pigments.
Pesticides: It serves as an intermediate in the synthesis of various pesticides.
Mechanism of Action
The mechanism of action of benzonitrile and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The specific pathways and targets depend on the structure of the derivative and its intended application .
Comparison with Similar Compounds
- Benzamide, 2-(2-hydroxy-2,2-diphenylethyl)-N-methyl-
- Benzenesulfonamide, 2-(2-hydroxy-2,2-diphenylethyl)-N-methyl-
- N-Phenyl-2-(2-hydroxy-2,2-diphenylethyl)benzamide
Comparison: Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)- is unique due to the presence of both the nitrile and hydroxy-diphenylethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
59483-71-5 |
|---|---|
Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(2-hydroxy-2,2-diphenylethyl)benzonitrile |
InChI |
InChI=1S/C21H17NO/c22-16-18-10-8-7-9-17(18)15-21(23,19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-14,23H,15H2 |
InChI Key |
WMPIJLDYWFBOHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=C2C#N)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


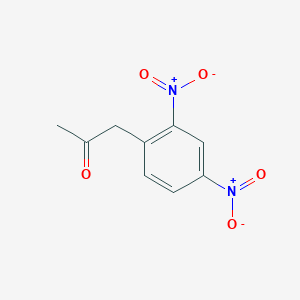
![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
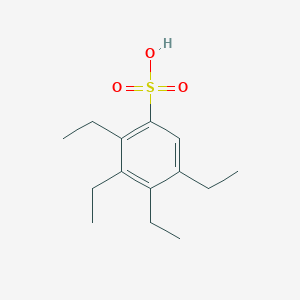

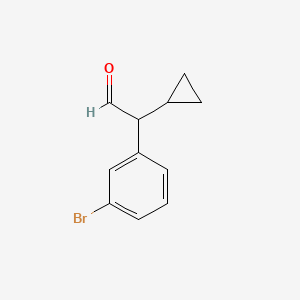
![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)
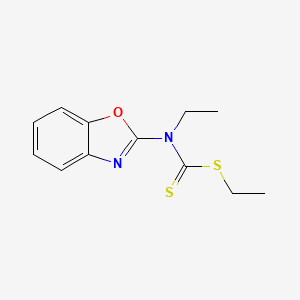


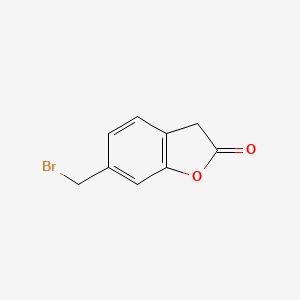
![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)

![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)
